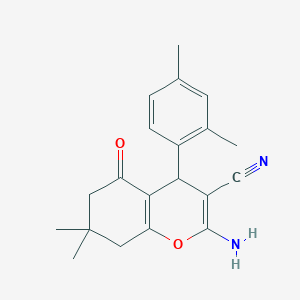
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is a chemical compound with the molecular formula C11H9N3O6S and a molecular weight of 311.27 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzamide ring, and a tetrahydro-3-thienyl group attached to the nitrogen atom of the benzamide.
Métodos De Preparación
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions . Industrial production methods may involve large-scale nitration reactors and purification processes to obtain the compound in high purity.
Análisis De Reacciones Químicas
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE can be compared with other nitro-substituted benzamides and thienyl derivatives. Similar compounds include:
3,5-dinitrobenzamide: Lacks the thienyl group, making it less complex.
N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro groups, affecting its reactivity and biological activity.
The uniqueness of this compound lies in the combination of nitro groups and the thienyl moiety, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H9N3O6S |
|---|---|
Peso molecular |
311.27g/mol |
Nombre IUPAC |
3,5-dinitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H9N3O6S/c15-10(12-9-1-2-21-11(9)16)6-3-7(13(17)18)5-8(4-6)14(19)20/h3-5,9H,1-2H2,(H,12,15) |
Clave InChI |
VBEVRBJEEBBMIC-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404715.png)

![N-(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)-N-(4-methoxybenzylidene)amine](/img/structure/B404718.png)
![2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B404720.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}benzamide](/img/structure/B404722.png)
![2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)


![4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)


![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B404734.png)
